Marinobufagenin is a natural product found in Phrynoidis asper, Bufo bufo, and other organisms with data available.
Marinobufagin is a cardiotoxic bufanolide steroid secreted by certain toads (Bufo rubescens, Bufo marinus). It is a vasoconstrictor. (L1085)
Marinobufagenin
CAS No.: 470-42-8
Cat. No.: VC21345284
Molecular Formula: C24H32O5
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 470-42-8 |
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Molecular Formula | C24H32O5 |
Molecular Weight | 400.5 g/mol |
IUPAC Name | 5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one |
Standard InChI | InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 |
Standard InChI Key | JMNQTHQLNRILMH-OBBGIPBRSA-N |
Isomeric SMILES | C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O |
SMILES | CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O |
Canonical SMILES | CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O |
Chemical Structure and Properties
Marinobufagenin (also known as marinobufagin) is a cardiotonic bufadienolide steroid with the chemical formula C₂₄H₃₂O₅ and an average molecular mass of 400.508 g/mol . It belongs to the class of organic compounds known as bufanolides and derivatives, which are steroid lactones containing a pyran-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative . The compound has been assigned the CAS Registry Number 470-42-8 .
The IUPAC name for marinobufagenin is 5-{14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl}-2H-pyran-2-one . From a structural perspective, it features an epoxy group and functions as both a steroid hormone and a Na⁺/K⁺-ATPase inhibitor .
Physical and Chemical Properties
Property | Value |
---|---|
Chemical Formula | C₂₄H₃₂O₅ |
Average Molecular Mass | 400.508 g/mol |
Monoisotopic Mass | 400.225 g/mol |
CAS Registry Number | 470-42-8 |
Classification | Bufadienolide steroid |
Physical State | Solid compound |
Biological Sources and Biosynthesis
Natural Sources
Physiological Functions
Marinobufagenin serves as an endogenous regulator of sodium balance and vascular tone. Its primary molecular target is the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase), for which it demonstrates a high affinity, particularly for the alpha-1 isoform of the enzyme . This isoform is predominantly found in the vascular wall and kidney tissues.
Through its inhibitory action on Na⁺/K⁺-ATPase, marinobufagenin regulates:
Beyond its role in ion transport, marinobufagenin affects fundamental cellular processes including cell growth, differentiation, apoptosis, and proliferation . The compound has emerged as an important endogenous regulator of cardiovascular and renal function.
Pathological Implications
Cardiovascular Effects
Elevated levels of marinobufagenin have been detected in various cardiovascular conditions and are associated with adverse outcomes. Studies have shown that the cardiotonic steroid is elevated in patients with heart failure and is a predictor of increased mortality and hospitalization in this population .
In clinical evaluations, higher marinobufagenin levels are associated with markers of cardiovascular stress and inflammation, including:
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Myeloperoxidase (r=0.42, P<0.0001)
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B-type natriuretic peptide (r=0.25, P=0.001)
Furthermore, elevated marinobufagenin correlates with measures of worse right ventricular function (RV s′, r=−0.39, P<0.0001) . These associations suggest a significant role for marinobufagenin in cardiac pathophysiology.
Renal Implications
Marinobufagenin plays a role in kidney function and is found at higher concentrations in the plasma and urine of patients with kidney failure . Its Na⁺/K⁺-ATPase inhibitory activity affects renal sodium handling, and sustained elevation may contribute to sodium retention and hypertension.
Vascular Fibrosis and Remodeling
One of marinobufagenin's most significant pathological effects is its ability to induce vascular fibrosis. The compound triggers intracellular signaling cascades that lead to a loss of vascular elasticity and promote fibrotic changes in blood vessels . This effect appears to be particularly relevant in conditions characterized by volume expansion, such as heart failure and chronic kidney disease.
Molecular Mechanisms of Action
Na⁺/K⁺-ATPase Inhibition
The primary mechanism of marinobufagenin action is direct inhibition of Na⁺/K⁺-ATPase, particularly the alpha-1 isoform . This inhibition affects ionic gradients across cell membranes and subsequently influences numerous cellular processes.
Signaling Pathways
Beyond its effects on ion transport, marinobufagenin initiates complex intracellular signaling pathways. One of the key pro-fibrotic mechanisms involves the inhibition of Fli1, a nuclear transcription factor that negatively regulates collagen-1 synthesis .
The signaling cascade involves:
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Formation of the Na⁺/K⁺ ATPase/Src/EGFR complex
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Activation of phospholipase C
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Phosphorylation of PKCδ and its translocation to the nucleus
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PKCδ-mediated phosphorylation of Fli1 in the nucleus
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Removal of Fli1-induced inhibition of the collagen-1 promoter
This mechanistic pathway explains how marinobufagenin contributes to fibrosis in various tissues.
Toxicological Profile
Marinobufagenin is classified as cardiotoxic, with effects similar to those of digitalis compounds . Symptoms of marinobufagenin toxicity may include:
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Nausea and vomiting
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Anorexia and diarrhea
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Abdominal pain
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Hallucinations and delirium
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Severe headache
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Irregular and slow pulse
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Tremors
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Visual disturbances
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Convulsions
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Cardiac abnormalities (heart block, bradycardia, or tachycardia)
The primary route of exposure to exogenous marinobufagenin is through ingestion . This is particularly relevant in cases of poisoning from toad secretions, which contain high levels of this compound.
Therapeutic Implications and Future Directions
The role of marinobufagenin in various pathological conditions suggests potential therapeutic approaches targeting this compound. Research has shown that antagonism of the pressor and pro-fibrotic effects of marinobufagenin by monoclonal anti-marinobufagenin antibodies may prevent vascular fibrosis in patients with end-stage renal disease and preeclampsia .
Future therapeutic strategies may focus on:
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Developing specific inhibitors of marinobufagenin synthesis
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Creating targeted antibodies to neutralize circulating marinobufagenin
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Blocking the signaling pathways activated by marinobufagenin
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Modulating CYP27A1 activity to control endogenous marinobufagenin production
The potential clinical applications extend to conditions characterized by volume expansion, hypertension, and fibrotic remodeling, including heart failure, chronic kidney disease, and preeclampsia.
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